3,5-Dibromo-4-mercaptopyridine
Overview
Description
3,5-Dibromo-4-mercaptopyridine is an organosulfur compound with the molecular formula C5H3Br2NS It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 5th positions, and a thiol group is substituted at the 4th position
Mechanism of Action
Target of Action
Mercaptopyridine derivatives, which include 3,5-dibromo-4-mercaptopyridine, are known for their antimicrobial, antifungal, and alkylation properties . They are used as effective ligands in the syntheses of transition metal complexes .
Mode of Action
It’s worth noting that 4-mercaptopyridine has been used to modify a fiber optic plasmonic sensor for mercury ion detection . The modification forms a stable structure due to the specific combination between the nitrogen of the pyridine moiety and the Hg 2+ via multidentate N-bonding .
Biochemical Pathways
It’s worth noting that the compound 3,5-dibromo-4-hydroxybenzoate (dbhb), which shares structural similarities with this compound, is known to undergo aerobic and anaerobic reductive dehalogenations .
Result of Action
The related compound 4-mercaptopyridine has been used to detect mercury ions with high sensitivity , suggesting that this compound may have similar capabilities.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the 4-mercaptopyridine-modified sensor mentioned earlier can detect microscopic physical and chemical reactions on the sensor surface without being disturbed by the external temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-mercaptopyridine typically involves the bromination of 4-mercaptopyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3rd and 5th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-mercaptopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the thiol group to a sulfide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include dehalogenated pyridines or sulfides.
Scientific Research Applications
3,5-Dibromo-4-mercaptopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
4-Mercaptopyridine: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
3,5-Dichloro-4-mercaptopyridine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
2,4-Dibromo-6-mercaptopyridine: Different substitution pattern, affecting its chemical behavior and applications.
Uniqueness: 3,5-Dibromo-4-mercaptopyridine is unique due to the presence of both bromine atoms and a thiol group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,5-dibromo-1H-pyridine-4-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NS/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQIPLGAPDGVEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)C(=CN1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213560 | |
Record name | 4-Pyridinethiol, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63905-95-3 | |
Record name | 4-Pyridinethiol, 3,5-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridinethiol, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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